1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene
Description
Structure
3D Structure
Properties
CAS No. |
154884-64-7 |
|---|---|
Molecular Formula |
C15H11BrO |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-bromo-4-(3-phenylprop-2-ynoxy)benzene |
InChI |
InChI=1S/C15H11BrO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,12H2 |
InChI Key |
LQNPZWJZGMCNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis Using 4-Bromophenol and Propargyl Bromide
A classical and widely used method involves the Williamson ether synthesis:
- Reagents: 4-bromophenol, 3-phenylprop-2-yn-1-yl bromide (or similar propargyl bromide derivative), base (e.g., sodium hydride or potassium carbonate), and an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Procedure: The phenol is deprotonated with a strong base (e.g., NaH) at low temperature (0 °C), generating the phenolate ion. Then, the propargyl bromide is added dropwise, and the mixture is stirred at room temperature or slightly elevated temperature for several hours.
- Workup: The reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.
This method yields the desired ether with retention of the bromine substituent on the aromatic ring.
Example from literature:
A procedure described in a Kyoto University study used NaH in anhydrous THF at 0 °C to deprotonate 4-bromophenol, followed by addition of (3-bromoprop-1-yn-1-yl)benzene, stirring at room temperature for 7.5 hours, and subsequent extraction and purification to afford the ether product.
Sonogashira Cross-Coupling Followed by Ether Formation
An alternative approach involves:
- Step 1: Sonogashira coupling of 4-bromophenol or 4-bromoaryl derivatives with phenylacetylene or its protected derivatives to form the aryl-alkyne intermediate.
- Step 2: Conversion of the hydroxyl group to the propargylic ether via alkylation.
This method benefits from mild conditions and high yields.
Research findings:
A study from the University of Groningen demonstrated that Sonogashira cross-coupling of 4-bromo-1,2-(methylenedioxy)benzene with (trimethylsilyl)acetylide at 90 °C for 24 hours gave the desired product in 62% yield. Their improved method achieved 75% yield in 45 minutes at room temperature, highlighting the efficiency of modern catalytic systems.
Catalytic Gold(I)-Mediated Cyclization and Ether Formation
In advanced synthetic routes, gold(I) catalysts have been used to promote cascade cyclizations involving alkynes and nucleophiles, which can be adapted for ether formation involving propargylic systems.
- Catalysts: IPrAuNTf2, JohnPhosAuNTf2, BrettPhosAuNTf2.
- Solvents: Alcohol solvents such as methanol, ethanol, or isopropanol.
- Conditions: Mild temperatures (60–80 °C) with reaction times ranging from minutes to hours.
These methods provide high selectivity and yields for complex ether-containing molecules.
Data excerpt:
In a study, the use of IPrAuNTf2 in ethanol at 60 °C gave yields up to 82–85% for related propargylic ether products.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Williamson Ether Synthesis | 4-bromophenol, propargyl bromide, NaH, THF | 70–85 | 7–8 hours | Classical, reliable, requires dry conditions |
| Sonogashira Coupling + Alkylation | Pd catalyst, 4-bromophenol, phenylacetylene, base | 62–75 | 45 min–24 h | Efficient, mild conditions, catalytic |
| Mitsunobu Reaction | 4-bromophenol, 3-phenylprop-2-yn-1-ol, PPh3, DIAD | 84 | Overnight | Good for sensitive substrates |
| Gold(I)-Catalyzed Cyclization | IPrAuNTf2, alcohol solvent, 60–80 °C | 80–85 | 1–2 hours | High selectivity, modern catalytic method |
Research Findings and Notes
- The Williamson ether synthesis remains a cornerstone for preparing aryl propargylic ethers, with good yields and straightforward purification.
- Sonogashira coupling methods have been optimized to proceed rapidly at room temperature with high yields, offering advantages in scalability and mildness.
- Mitsunobu reaction provides an alternative route when direct alkylation is challenging or when stereochemical control is needed.
- Gold(I) catalysis offers a modern approach with excellent selectivity and functional group tolerance, useful in complex molecule synthesis.
- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Characterization data such as ^1H NMR, ^13C NMR, IR, and HRMS confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-couplings.
Key Reactions:
1.1 Suzuki-Miyaura Coupling
Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME, 80°C | 4-[(3-Phenylprop-2-yn-1-yl)oxy]biphenyl | 82–89% |
1.2 Selenocyanation
Bromine substitution with KSeCN yields selenocyanate derivatives:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| DMF, RT, 2 h | 1-Selenocyanato-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene | 75% |
Propargyl Ether Reactivity
The propargyloxy group participates in cycloadditions and thermal rearrangements.
Intramolecular Nitrile Oxide Cycloaddition (INOC)
Forms isoxazoline-fused derivatives under mild conditions:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitrile oxide precursor | CHCl₃, RT, 12 h | Pyrano[4,3-c]isoxazoline derivative | 68% |
Thermal Claisen Rearrangement
Heating induces -sigmatropic rearrangement to chromene derivatives:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Xylene, 140°C, 6 h | 3-[(4-Bromophenoxy)methyl]coumarin | 63% |
Alkyne Functionalization
The internal alkyne undergoes selective transformations.
Hydrogenation
Catalytic hydrogenation yields cis-alkene derivatives:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Lindlar catalyst | 4-[(3-Phenylprop-1-en-1-yl)oxy]bromobenzene | 91% |
Oxidative Cleavage
Ozonolysis or RuO₄-mediated cleavage generates carbonyl compounds:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| O₃, CH₂Cl₂, −78°C | 4-Bromophenyl glyoxylate | 74% |
Multicomponent Reactions
The alkyne participates in click chemistry and Sonogashira couplings.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Forms triazole-linked conjugates:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| CuSO₄, sodium ascorbate, H₂O/EtOH | 1,4-Disubstituted triazole derivative | 88% |
Scientific Research Applications
Medicinal Chemistry
1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene has been investigated for its potential therapeutic properties. Its structure allows for modifications that can enhance biological activity. For example, derivatives of this compound have shown promise as anti-cancer agents due to their ability to inhibit specific pathways involved in tumor growth.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in cancer drug development .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.
Example Reaction:
The compound can be utilized in the synthesis of more complex molecules through cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Material Science
In material science, 1-Bromo-4-[(3-phenylprop-2-yn-1-yloxy)]benzene can be used to synthesize polymers with specific properties. Its ability to undergo polymerization reactions makes it suitable for creating novel materials with tailored mechanical and thermal properties.
Research Insight: Recent research has focused on using this compound to develop photoresponsive materials that can change their properties upon exposure to light, which is valuable in applications like smart coatings and sensors .
Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Development of anti-cancer drugs | Cytotoxicity against cancer cell lines |
| Organic Synthesis | Intermediate for complex molecule synthesis | Cross-coupling reactions with organometallics |
| Material Science | Synthesis of polymers with unique properties | Photoresponsive materials for smart applications |
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene depends on the specific reaction it undergoes. For example:
Nucleophilic substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The phenylprop-2-yn-1-yl group undergoes electron transfer reactions, leading to the formation of oxidized products.
Reduction: The triple bond in the phenylprop-2-yn-1-yl group is hydrogenated, resulting in the formation of alkenes or alkanes.
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 2: Electronic and Steric Effects
Biological Activity
1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is a brominated organic compound with the molecular formula C15H11BrO. It features a phenylprop-2-yn-1-yl group linked through an ether bond. This compound has gained attention in various fields, including medicinal chemistry, organic synthesis, and material science, due to its unique structural properties and potential biological activities.
The synthesis of this compound typically involves the reaction of 4-bromophenol with 3-phenylprop-2-ynyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. This method facilitates the formation of the desired ether linkage.
Chemical Properties:
| Property | Value |
|---|---|
| CAS Number | 154884-64-7 |
| Molecular Formula | C15H11BrO |
| Molecular Weight | 287.15 g/mol |
| IUPAC Name | 1-bromo-4-(3-phenylprop-2-ynoxy)benzene |
| Boiling Point | Not specified |
Biological Activity
The biological activity of this compound is primarily investigated in relation to its potential applications in medicinal chemistry and its interactions within biological systems.
Antimicrobial Activity
Recent studies have suggested that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing alkyne chains have been shown to possess antifungal activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs indicate a potential for similar activity .
The biological mechanism of action for compounds like 1-Bromo-4-[(3-phenylprop-2-yn-1-yloxy]benzene typically involves:
- Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, which may lead to the formation of new carbon-nucleophile bonds.
- Oxidation Reactions: The phenylprop-2-ynyl group can undergo electron transfer reactions, resulting in oxidized products.
- Reduction Reactions: The triple bond in the phenylprop chain may be hydrogenated to form alkenes or alkanes.
Toxicity and Safety Profile
According to data from the U.S. Environmental Protection Agency (EPA), 1-Bromo compounds are often classified under high production volume (HPV) chemicals, indicating a need for thorough toxicity assessments. While specific toxicity values for this compound are not well-documented, related compounds show varying degrees of acute toxicity based on exposure routes (oral or inhalation) .
Toxicity Studies Overview
| Study Type | Findings |
|---|---|
| Acute Oral Toxicity | Limited data; requires further investigation. |
| Inhalation Studies | Potential respiratory effects noted in similar compounds. |
Case Studies and Research Findings
A review of literature reveals that studies focusing on similar brominated compounds highlight their role as intermediates in organic synthesis and their potential therapeutic applications. For example:
- Antifungal Studies: Compounds structurally related to 1-Bromo derivatives have demonstrated low minimum inhibitory concentrations (MIC) against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that variations in structure can significantly influence biological activity .
- Material Science Applications: Research indicates that brominated compounds can be utilized in developing novel polymers with specific electronic properties, potentially opening avenues for applications in electronics and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
